4-Ethylpyridine
Overview
Description
4-Ethylpyridine is an organic compound with the molecular formula C₇H₉N . It is a derivative of pyridine, where an ethyl group is substituted at the fourth position of the pyridine ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties .
Scientific Research Applications
4-Ethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and is used in the study of metal-ligand interactions.
Medicine: It is investigated for its potential use in pharmaceuticals due to its ability to interact with biological molecules.
Industry: It is used as a solvent and a catalyst in various industrial processes
Mechanism of Action
Target of Action
4-Ethylpyridine, a derivative of pyridine, is a nitrogen-containing aromatic compound It has been observed to undergo metal-ligand interaction with zn-porphyrin . This suggests that it may interact with metalloproteins or metal-dependent enzymes in biological systems.
Mode of Action
It is known to undergo metal-ligand interaction with zn-porphyrin . This interaction could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Studies on the metabolic pathway of this compound revealed two products; these chemicals were identified as 4-ethyl-2 (1h)-pyridone and 4-ethyl-2-piperidone . This suggests that this compound may be involved in hydroxylation and reduction reactions in the body.
Pharmacokinetics
Its boiling point is 168 °c (lit) and it has a density of 0942 g/mL at 25 °C (lit) . These properties may influence its bioavailability and distribution in the body.
Safety and Hazards
4-Ethylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
In the field of nanotechnology, 4-Ethylpyridine has been used in the synthesis of quantum dots . For CdSe particles from an inverse micelle approach, Moungi placed them in this compound near 160 °C under argon . This indicates that this compound could have potential applications in the development of new materials and technologies.
Biochemical Analysis
Biochemical Properties
4-Ethylpyridine interacts with various biomolecules in biochemical reactions. A study has shown that a bacterium, Pseudonocardia sp. strain M43, can utilize this compound as the sole source of carbon, nitrogen, and energy . During the degradation of this compound, approximately 60% of nitrogen in the pyridine ring was released as ammonia . This suggests that this compound may interact with certain enzymes and proteins in the bacterium to facilitate its degradation.
Cellular Effects
The effects of this compound on cells and cellular processes are not well-studied. It is known that alkylpyridines, a group of compounds that include this compound, can have significant effects on cells. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that the degradation of this compound by Pseudonocardia sp. strain M43 proceeds via initial hydroxylation . This suggests that this compound may bind to certain enzymes in the bacterium, leading to its oxidation and subsequent degradation .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 441.5 K , indicating its stability under normal conditions.
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. It is known that Pseudonocardia sp. strain M43 can degrade this compound, suggesting that this bacterium has enzymes that can metabolize this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylpyridine can be synthesized through several methods. One common method involves the reaction of pyridine with ethyl iodide in the presence of a base. Another method includes the reduction of this compound N-oxide using zinc dust and acetic anhydride .
Industrial Production Methods
In industrial settings, this compound is often produced by the alkylation of pyridine with ethyl halides under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure high yields .
Chemical Reactions Analysis
Types of Reactions
4-Ethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can convert it back to pyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc dust and acetic anhydride are often used for reduction reactions.
Substitution: Nucleophiles such as amines and halides are used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound of 4-Ethylpyridine.
2-Ethylpyridine: An isomer with the ethyl group at the second position.
3-Ethylpyridine: An isomer with the ethyl group at the third position.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it particularly useful in certain chemical reactions and industrial applications where other isomers may not be as effective .
Properties
IUPAC Name |
4-ethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-7-3-5-8-6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXRKZJMGVSXPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873555 | |
Record name | 4-Ethylpyridine | |
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Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an obnoxious odor; Turns brown if not pure; [Merck Index] Colorless to pale yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | 4-Ethylpyridine | |
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Vapor Pressure |
2.27 [mmHg] | |
Record name | 4-Ethylpyridine | |
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CAS No. |
536-75-4, 71077-16-2 | |
Record name | 4-Ethylpyridine | |
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Record name | 4-Ethylpyridine | |
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Record name | 4-ETHYLPYRIDINE | |
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Record name | 4-ETHYLPYRIDINE | |
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Record name | Pyridine, 4-ethyl- | |
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Record name | 4-Ethylpyridine | |
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Record name | 4-ethylpyridine | |
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Record name | 4-ETHYLPYRIDINE | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-ethylpyridine?
A1: The molecular formula of this compound is C7H9N, and its molecular weight is 107.15 g/mol.
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: Yes, several spectroscopic techniques have been employed to characterize this compound. * NMR Spectroscopy: [, ] 1H and 13C NMR studies have been conducted to analyze the structure and reactivity of this compound, particularly its anionic forms. * IR Spectroscopy: [, , ] IR spectroscopy has been used to investigate the coordination mode of thiocyanato anions in complexes containing this compound. * Raman Spectroscopy: [] Resonance Raman spectroscopy has provided insights into the structure of dioxygen adducts of pillared dicobalt cofacial diporphyrins in the presence of this compound.
Q3: How does this compound interact with monoamine oxidase (MAO)?
A3: this compound acts as a competitive and reversible inhibitor of MAO. [, , , ] Studies suggest that it binds to the hydrophobic region of the enzyme's active site, which is involved in substrate binding. [] This interaction affects the deamination of various MAO substrates like serotonin, β-phenylethylamine, and tyramine. [, , ]
Q4: What is the role of this compound in coordination chemistry?
A5: this compound serves as a neutral co-ligand in the formation of coordination compounds with various transition metals like cadmium, cobalt, nickel, copper, and zinc. [, , , , , , , ] It often occupies axial positions in these complexes, influencing their structural diversity and properties.
Q5: Are there any studies regarding the catalytic activity of this compound-containing complexes?
A6: Yes, a heteronuclear tetracyanonickelate(II) complex incorporating this compound, [Cd(4epy)2Ni(µ-CN)4]n, has been investigated for its catalytic activity in the oxidation of primary and secondary alcohols. [] The study demonstrated its potential as a catalyst, achieving 100% selectivity for aldehyde formation in certain aromatic alcohols. []
Q6: What are the environmental implications of this compound?
A7: this compound is found in tobacco smoke, with significantly higher concentrations detected in sidestream smoke. [] Its presence in tobacco smoke raises concerns about its potential environmental impact and contribution to air pollution.
Q7: What is known about the stability of this compound under various conditions?
A8: While specific degradation studies are limited in the provided papers, one study focuses on the degradation of this compound in water through a heterogeneous photo-Fenton process. [] The research highlights the effectiveness of this method in degrading this compound and mineralizing its byproducts. [] Further research is necessary to understand its stability under other conditions.
Q8: Have computational methods been used to study this compound?
A9: Yes, both molecular dynamics simulations and quantum chemical modeling have been employed:* Molecular Dynamics: [] Simulations provided insights into the liquid/vapor interfacial structure of this compound, revealing its orientation at the interface and the impact of alkyl chain length on surface properties. * Quantum Chemical Modeling: [, ] This approach was used to investigate the reactivity of this compound with peroxy radicals and to understand the mechanism of ethylbenzene dehydrogenase, an enzyme that can utilize this compound as a substrate.
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